Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]-
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Overview
Description
Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- is an organic compound with the molecular formula C17H17NO4 . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2,4-dimethoxybenzoyl group. It is a part of a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- typically involves the reaction of 2,4-dimethoxybenzoic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4-dimethylphenyl)-: This compound has a similar structure but with methyl groups instead of methoxy groups.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
Acetamide, N-[2-(2,4-dimethoxybenzoyl)phenyl]- is unique due to the presence of the 2,4-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61736-65-0 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[2-(2,4-dimethoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H17NO4/c1-11(19)18-15-7-5-4-6-13(15)17(20)14-9-8-12(21-2)10-16(14)22-3/h4-10H,1-3H3,(H,18,19) |
InChI Key |
JWOYILARJOPYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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